

Application Notes and Protocols for Palladium-Catalyzed Annulation Reactions

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Compound of Interest

Compound Name: 2-(Trimethylsilylmethyl)allyl acetate

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This document provides detailed application notes and experimental protocols for selected palladium-catalyzed annulation reactions. These methods offer efficient pathways to construct complex heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals and natural products.

Larock Indole Synthesis: Palladium-Catalyzed Annulation of o-Iodoanilines and Internal Alkynes

The Larock indole synthesis is a powerful and versatile method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.^{[1][2][3][4]} This reaction is highly valued for its broad substrate scope and functional group tolerance.^{[3][5][6]}

Reaction Scheme:

Data Presentation

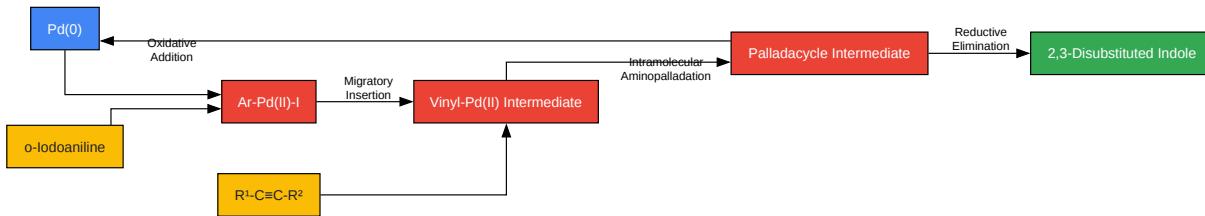
Table 1: Substrate Scope for the Larock Indole Synthesis.^[6]

Entry	o-Iodoaniline	Alkyne	Product	Yield (%)
1	2-Iodoaniline	Diphenylacetylene	2,3-Diphenylindole	95
2	2-Iodo-4-methylaniline	Diphenylacetylene	5-Methyl-2,3-diphenylindole	92
3	2-Iodo-4-nitroaniline	Diphenylacetylene	5-Nitro-2,3-diphenylindole	75
4	N-Methyl-2-iodoaniline	Diphenylacetylene	1-Methyl-2,3-diphenylindole	88
5	2-Iodoaniline	1-Phenyl-1-propyne	2-Methyl-3-phenylindole	85
6	2-Iodoaniline	3-Hexyne	2,3-Diethylindole	89

Experimental Protocol: General Procedure for the Larock Indole Synthesis[5][6]

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added $\text{Pd}(\text{OAc})_2$ (5.6 mg, 0.025 mmol, 5 mol%), anhydrous LiCl (42 mg, 1.0 mmol), and anhydrous K_2CO_3 (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Under a positive pressure of argon, 2-iodoaniline (219 mg, 1.0 mmol), the internal alkyne (2.0 mmol), and anhydrous DMF (5 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Signaling Pathway Diagram



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Catalytic cycle for the Larock indole synthesis.

Synthesis of 2,3-Dihydrobenzofurans via Palladium-Catalyzed [4+1] Annulation

The palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes provides an efficient route to 2,3-dihydrobenzofurans, which are important structural motifs in many biologically active compounds.^[7]

Reaction Scheme: Data Presentation

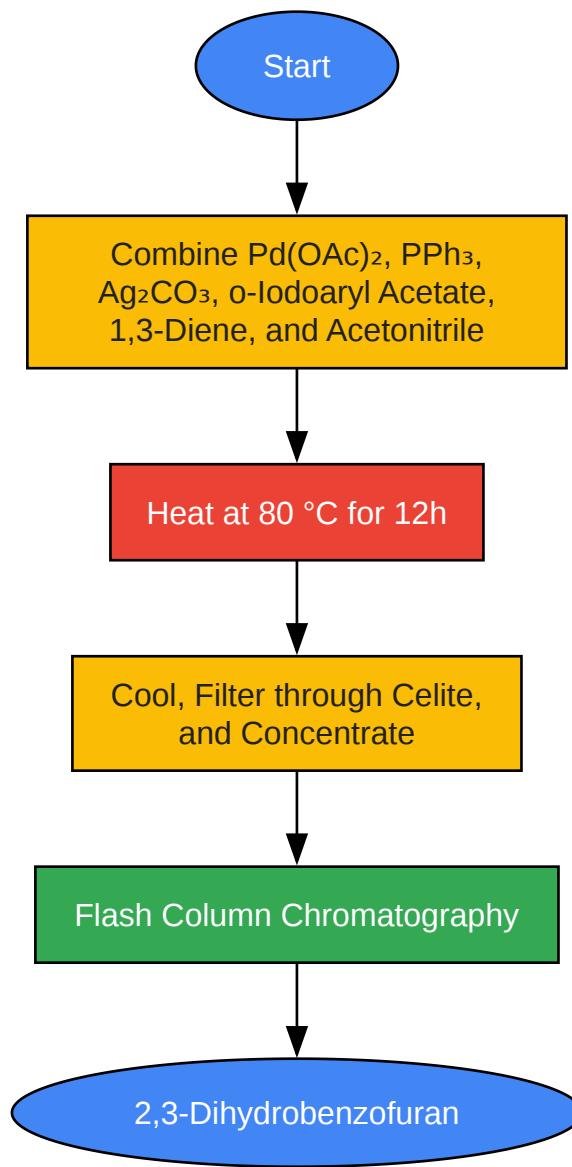
Table 2: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans.^[7]

Entry	o-Iodoaryl Acetate	1,3-Diene	Product	Yield (%)
1	2-Iodophenyl acetate	1,3-Butadiene	2-Vinyl-2,3-dihydrobenzofuran	85
2	2-Iodo-4-methylphenyl acetate	1,3-Butadiene	5-Methyl-2-vinyl-2,3-dihydrobenzofuran	82
3	2-Iodophenyl acetate	Isoprene	2-Isopropenyl-2,3-dihydrobenzofuran	88
4	2-Iodophenyl acetate	2,3-Dimethyl-1,3-butadiene	2,2-Dimethyl-3-vinyl-2,3-dihydrobenzofuran	75
5	2-Iodo-4-methoxyphenyl acetate	1,3-Butadiene	5-Methoxy-2-vinyl-2,3-dihydrobenzofuran	78

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydrobenzofurans[7]

In a sealed tube, $\text{Pd}(\text{OAc})_2$ (5.6 mg, 0.025 mmol, 5 mol%), PPh_3 (13.1 mg, 0.05 mmol, 10 mol%), and Ag_2CO_3 (413 mg, 1.5 mmol) are placed. The tube is evacuated and backfilled with argon. The o-iodoaryl acetate (1.0 mmol), the 1,3-diene (2.0 mmol), and anhydrous acetonitrile (5 mL) are then added. The tube is sealed and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Experimental Workflow Diagram



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Workflow for dihydrobenzofuran synthesis.

Synthesis of Functionalized Indolines via Palladium-Catalyzed Annulation of Haloanilines and Strained Alkenes

The palladium-catalyzed annulation of haloanilines with strained alkenes, such as norbornadiene, provides a versatile route to functionalized indoline scaffolds. Norbornadiene

can serve as an acetylene synthon in this transformation.[8]

Reaction Scheme: Data Presentation

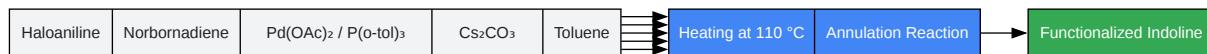
Table 3: Palladium-Catalyzed Annulation of Haloanilines with Norbornadiene.[8]

Entry	Haloaniline	Product	Yield (%)
1	N-Boc-2-bromoaniline	Fused indoline from N-Boc-aniline	85
2	N-Ts-2-bromoaniline	Fused indoline from N-Ts-aniline	78
3	N-Boc-2-bromo-4-methylaniline	5-Methyl fused indoline derivative	82
4	N-Boc-2-iodoaniline	Fused indoline from N-Boc-aniline	92
5	N-Boc-2-bromo-4-fluoroaniline	5-Fluoro fused indoline derivative	75

Experimental Protocol: General Procedure for the Synthesis of Functionalized Indolines[8]

A mixture of the haloaniline (1.0 mmol), norbornadiene (2.0 mmol), $\text{Pd}(\text{OAc})_2$ (11.2 mg, 0.05 mmol, 5 mol%), $\text{P}(\text{o-tol})_3$ (30.4 mg, 0.1 mmol, 10 mol%), and Cs_2CO_3 (652 mg, 2.0 mmol) in anhydrous toluene (5 mL) is placed in a sealed tube. The mixture is degassed with argon for 10 minutes and then heated at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired functionalized indoline.

Logical Relationship Diagram



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Inputs and output of indoline synthesis.

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